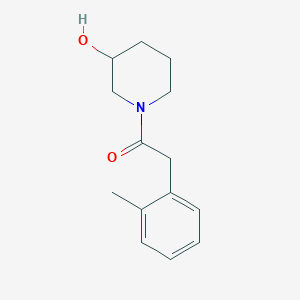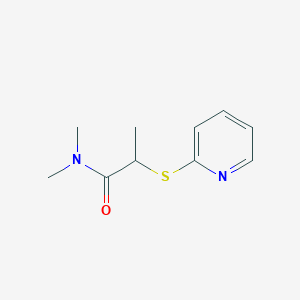![molecular formula C14H16N2O3S B7515060 3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)
3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as PDN, is a heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. PDN belongs to the class of spirocyclic compounds, which are known to exhibit diverse biological activities.
作用機序
The mechanism of action of 3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer progression, inflammation, and neurodegeneration. 3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to inhibit the activity of various enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. 3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, by suppressing the activation of nuclear factor kappa B. Furthermore, 3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to possess neuroprotective effects by preventing the accumulation of beta-amyloid plaques and reducing oxidative stress in neuronal cells.
Biochemical and Physiological Effects:
3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, the suppression of tumor growth, and the reduction of inflammation. 3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has also been shown to possess antioxidant activity and to increase the levels of glutathione, a major antioxidant in the body. In addition, 3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to protect against neuronal damage in animal models of Parkinson's disease.
実験室実験の利点と制限
3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has several advantages for lab experiments, including its high potency and selectivity against cancer cells and its low toxicity to normal cells. However, 3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has some limitations, including its poor solubility in water and its limited bioavailability, which may affect its efficacy in vivo.
将来の方向性
For research on 3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione include the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the optimization of its chemical structure to enhance its efficacy and selectivity. In addition, the potential use of 3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione in combination with other drugs or therapies should be explored to maximize its therapeutic benefits.
合成法
3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione can be synthesized through a multistep process starting from 2,5-dimethoxybenzaldehyde. The synthesis involves the condensation of 2,5-dimethoxybenzaldehyde with ethyl cyanoacetate to form the corresponding α-cyano-β-arylpropenoic acid ethyl ester. The ester is then reacted with thiosemicarbazide to yield the thiazolidinone intermediate, which is cyclized with the aid of triethylamine to form the spirocyclic 3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione.
科学的研究の応用
3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has also been demonstrated to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(2-phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-12-14(6-9-20-10-14)15-13(18)16(12)7-8-19-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAJVVBIRJTZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)








